5-Chloro-2,4-difluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEZYYARDVDRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 5 Chloro 2,4 Difluorobenzamide
Precursor Chemistry and Starting Materials for Benzamide (B126) Scaffold Construction
The foundational step in synthesizing 5-Chloro-2,4-difluorobenzamide is the strategic selection of precursor molecules that will form the core benzamide structure. The primary and most direct precursor is 5-Chloro-2,4-difluorobenzoic acid . chemsigma.comsigmaaldrich.com This starting material already contains the desired arrangement of chloro and fluoro substituents on the benzene (B151609) ring, simplifying the subsequent synthetic steps.
Alternative precursors can be utilized, which would then require additional steps to introduce the necessary functional groups. For instance, a synthesis could commence with a simpler difluorinated compound like 2,4-difluorobenzamide or 2,4-difluorobenzonitrile . guidechem.comchemicalbook.com In such cases, a chlorination step would be necessary to introduce the chlorine atom at the 5-position. Another potential starting point is 1,3-dichloro-4-fluorobenzene , which would necessitate both a carboxylation or cyanation reaction and a subsequent functional group interconversion to arrive at the target benzamide. google.com
| Precursor Compound | Role in Synthesis |
| 5-Chloro-2,4-difluorobenzoic acid | Direct precursor containing the complete substituted benzene ring. |
| 2,4-Difluorobenzamide | Requires a subsequent chlorination step. |
| 2,4-Difluorobenzonitrile | Requires chlorination followed by hydrolysis to the amide. |
| 1,3-Dichloro-4-fluorobenzene | Requires introduction of a carbon functionality and functional group manipulation. |
Established Synthetic Pathways to this compound
Several well-established synthetic routes are employed to construct this compound, primarily revolving around amidation, halogenation, and multi-step sequences.
Amidation Reactions
The most direct and common method for the synthesis of this compound is the amidation of 5-Chloro-2,4-difluorobenzoic acid . This transformation can be achieved through a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. google.comgoogle.com The resulting 5-Chloro-2,4-difluorobenzoyl chloride is then reacted with an ammonia (B1221849) source, such as aqueous ammonia or gaseous ammonia, to yield the final benzamide product. google.comgoogle.com This method is often favored due to its high efficiency and the ready availability of the starting materials.
Multi-Step Synthesis Sequences
Reaction Conditions and Catalysis in this compound Synthesis
The success of synthesizing this compound is highly dependent on the specific reaction conditions and the use of appropriate catalysts.
For the conversion of 5-Chloro-2,4-difluorobenzoic acid to its acid chloride, the reaction with thionyl chloride is often catalyzed by a small amount of dimethylformamide (DMF) . google.com The subsequent amidation reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or benzene at temperatures ranging from 0°C to room temperature.
In halogenation reactions, the choice of catalyst and solvent is critical for controlling regioselectivity. For instance, the chlorination of a difluorobenzene derivative might be performed in the presence of a Lewis acid catalyst to direct the incoming chlorine atom to the desired position.
The hydrolysis of nitriles to amides can be achieved under either acidic or basic conditions. For example, the hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) can be carried out using sodium hydroxide (B78521) and hydrogen peroxide at around 50°C. chemicalbook.com
The following table provides a summary of typical reaction conditions for key synthetic steps.
| Reaction Step | Reagents | Catalyst/Solvent | Temperature |
| Acid Chloride Formation | Thionyl chloride | Dimethylformamide (cat.) / Benzene | Reflux |
| Amidation | Ammonia | Dichloromethane | 0°C to Room Temp |
| Chlorination | N-Chlorosuccinimide | Aprotic solvent (e.g., DMF) | < 40°C |
| Nitrile Hydrolysis | Sodium hydroxide, Hydrogen peroxide | Water | 50°C |
Optimization and Process Development for Enhanced Synthesis
To improve the efficiency, yield, and cost-effectiveness of this compound synthesis, significant effort is dedicated to process optimization and development. This includes the fine-tuning of reaction parameters such as temperature, reaction time, and reagent stoichiometry.
The use of biocatalysis, such as employing nitrile hydratase enzymes, for the conversion of nitriles to amides represents a green and efficient alternative to traditional chemical hydrolysis. researchgate.net These enzymatic methods often proceed under mild conditions with high selectivity and yield, minimizing the formation of byproducts. researchgate.net
Furthermore, the development of robust purification methods, such as fractional distillation or crystallization, is crucial for obtaining the final product with high purity. google.com For instance, in a multi-step synthesis involving nitrile intermediates, fractional distillation under vacuum can be used to separate isomers before proceeding to the final amide formation. google.com
Yield and Selectivity Enhancement Strategies
Optimizing the yield and selectivity is critical in the synthesis of fine chemicals like this compound. The choice of synthetic route and reaction conditions plays a significant role.
Yield Enhancement:
Activation of Carboxylic Acid: Converting 5-chloro-2,4-difluorobenzoic acid to its acyl chloride derivative using reagents like thionyl chloride generally leads to high yields in the subsequent amidation step. For instance, the preparation of a similar acyl chloride from 5-chloro-2-methoxybenzoic acid using thionyl chloride resulted in a 72% recovery, and the final amide was obtained in 85% yield.
Coupling Reagents: The use of modern coupling reagents can improve yields and simplify purification. However, these reagents are often expensive and generate stoichiometric byproducts, which can be a drawback. ucl.ac.uk
Reaction Conditions: Control of temperature is crucial. Amidation reactions are often performed at low temperatures (e.g., 0°C) to manage their exothermic nature and minimize side reactions, before being allowed to warm to room temperature to ensure completion. nih.gov The choice of solvent is also important; solvents like dichloromethane (CH₂Cl₂), dimethylformamide (DMF), and toluene (B28343) are frequently used. ucl.ac.uknih.gov
Selectivity Enhancement: The primary selectivity challenge lies in the synthesis of the starting material, 5-chloro-2,4-difluorobenzoic acid, with the correct substitution pattern.
Regioselective Synthesis: Synthesizing polysubstituted benzene rings with high regioselectivity can be difficult. For example, the chlorination of difluoro compounds can lead to the formation of isomers that are very difficult to separate. google.com A patent for the synthesis of chlorinated 4,5-difluorobenzoic acids highlights that the Halex reaction (chlorine/fluorine exchange) on 2,4-dichloro-5-fluorobenzoic acid esters can produce the desired product, but isomer formation of 3% to 8% is a persistent issue. google.com Directed ortho-metalation is a powerful strategy for achieving regioselectivity that could be applicable. thieme-connect.com
The table below summarizes common strategies for enhancing yield and selectivity in benzamide synthesis.
| Strategy | Reagents/Conditions | Advantages | Disadvantages |
| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | High reactivity, good yields. ucl.ac.uk | Generates acidic byproducts (HCl, SO₂), harsh conditions. ucl.ac.uk |
| Coupling Agent Mediation | EDC, HATU, T3P | Mild conditions, high efficiency. ucl.ac.uk | High cost, stoichiometric waste products. ucl.ac.uk |
| Nitrile Hydrolysis | H₂O₂, NaOH (catalytic) | High selectivity, high yield. google.com | May require specific precursors (nitriles). |
| Condition Optimization | Low temperature, inert atmosphere | Minimizes side reactions, improves purity. | May require specialized equipment. |
This table is generated based on general principles of benzamide synthesis and may be applicable to this compound.
Scalability Considerations for Research and Development
Transitioning a synthetic route from a laboratory setting to a larger research and development or pilot scale introduces several challenges. For this compound, these considerations are paramount for efficient and safe production.
Cost and Availability of Starting Materials: The economic viability of the synthesis at scale is heavily dependent on the cost of precursors like 2,4-difluorophenol (B48109) or 2,6-difluorobenzoic acid. thieme-connect.com Inexpensive and readily available starting materials are preferred. beilstein-journals.org
Reagent Selection: Reagents that are safe, inexpensive, and effective are crucial for large-scale synthesis. While some coupling agents are highly effective on a small scale, their high cost and the generation of large amounts of waste can make them unsuitable for bulk production. ucl.ac.uk In contrast, classical reagents like thionyl chloride are cheaper but pose handling risks due to their corrosiveness and the evolution of toxic gases. beilstein-journals.org
Reaction Work-up and Purification: At a larger scale, purification methods like column chromatography become impractical and costly. The ideal process should yield a product that can be isolated through simple filtration and washing, followed by recrystallization. beilstein-journals.org For example, a scalable synthesis of a pyridine-oxazoline ligand was optimized to avoid chromatography by carefully controlling reaction temperature, allowing for the isolation of the product in 75% yield with acceptable purity. beilstein-journals.org
Process Safety and Heat Management: The exothermic nature of amidation reactions requires careful thermal management to prevent runaway reactions, especially on a large scale. The addition of reagents must be controlled, and efficient cooling systems are necessary. prepchem.com
The following table outlines key considerations for scaling up the synthesis of benzamides.
| Factor | Laboratory Scale | R&D/Pilot Scale |
| Purification | Column Chromatography | Crystallization, Filtration, Distillation beilstein-journals.org |
| Reagents | Specialized/Expensive Coupling Agents ucl.ac.uk | Inexpensive, Bulk Reagents (e.g., SOCl₂) beilstein-journals.org |
| Safety | Standard Fume Hood | Process Hazard Analysis (PHA), Engineered Controls |
| Cost | Reagent cost is secondary | Cost of goods (CoG) is a primary driver beilstein-journals.org |
| Throughput | Grams | Kilograms |
This table presents general scalability considerations in chemical synthesis.
Sustainable Chemistry Approaches in Benzamide Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijnc.ir These principles are increasingly being applied to amide bond formation, a reaction class traditionally associated with poor atom economy and hazardous waste. ucl.ac.uk
Solvent Selection: Many common solvents for amidation, such as DMF and dichloromethane, are now considered hazardous. ucl.ac.uk Research is focused on finding greener alternatives. Studies have shown that solvents like 4-formylomorpholine (4FM) can be an effective and more environmentally friendly substitute for DMF in dissolving benzamides. mdpi.com Furthermore, performing reactions in water or using biocatalysts represents a significant advancement in sustainable synthesis. researchgate.netalfa-chemistry.com
Catalytic Methods: A key goal of green chemistry is to replace stoichiometric reagents with catalytic alternatives to minimize waste. researchgate.net Palladium-catalyzed carbonylative amidation, which uses aryl halides and carbon monoxide, is one such approach. ucl.ac.uk Another innovative method is the "borrowing hydrogen" strategy, which uses catalysts to form C-N bonds from alcohols and amines, releasing only water as a byproduct and demonstrating high atom economy. rsc.org
Energy Efficiency: Utilizing alternative energy sources like solar radiation or ultrasound can reduce the energy consumption of synthetic processes and often accelerate reaction times. researchgate.netrsc.org For instance, the synthesis of quinazolinone derivatives from 2-aminobenzamide (B116534) was achieved in just 10 minutes with a 97% yield using concentrated solar radiation and lemon juice as a natural catalyst. rsc.org
The adoption of these sustainable practices can lead to safer, more efficient, and environmentally benign methods for producing this compound and related compounds. synthiaonline.com
| Green Chemistry Principle | Application in Benzamide Synthesis | Example |
| Waste Prevention | Use of catalytic methods over stoichiometric reagents. ucl.ac.uk | Palladium-catalyzed carbonylation instead of using coupling agents like HATU. ucl.ac.uk |
| Safer Solvents | Replacing hazardous solvents with greener alternatives. mdpi.com | Using 4-formylomorpholine (4FM) or water instead of DMF or CH₂Cl₂. mdpi.comresearchgate.net |
| Atom Economy | Designing syntheses to maximize the incorporation of all materials. rsc.org | "Borrowing hydrogen" strategy, which produces water as the only byproduct. rsc.org |
| Energy Efficiency | Using alternative energy sources to reduce reliance on conventional heating. rsc.org | Ultrasound irradiation or solar energy to drive reactions. researchgate.netrsc.org |
This table illustrates the application of green chemistry principles to benzamide synthesis.
Spectroscopic and Chromatographic Analysis of this compound: A Review of Available Data
Following a comprehensive search of scientific literature, chemical databases, and patent repositories, it has been determined that detailed experimental spectroscopic and chromatographic data for the compound this compound (CAS No. 1805526-09-3) is not publicly available at this time. gentaur.com
While extensive research has been conducted on structurally similar compounds, such as other halogenated benzamides, the specific analytical characterization data required to fulfill the detailed outline for this compound could not be located. The requested in-depth analysis, including specific chemical shifts for ¹H, ¹³C, and ¹⁹F NMR, coupling constants, and detailed IR absorption bands, is not present in accessible scientific publications or databases.
The provided outline for the article is as follows:
Advanced Spectroscopic and Chromatographic Characterization Techniques for this compound 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation 3.1.1. Proton (¹H) NMR Methodologies 3.1.2. Carbon-13 (¹³C) NMR Methodologies 3.1.3. Fluorine-19 (¹⁹F) NMR Methodologies for Fluorinated Aromatic Systems 3.1.4. Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) 3.2. Vibrational Spectroscopy for Functional Group Analysis 3.2.1. Infrared (IR) Spectroscopy
Searches for the synthesis and characterization of this compound did not yield any publications containing the requisite experimental data to populate these sections with the necessary scientific rigor and detail. Information was found for related compounds such as 5-Chloro-2,4-difluorobenzaldehyde chemscene.com, 5-Chloro-2,4-difluorobenzenesulfonamide chemspider.comscbt.com, and other isomers like 2-chloro-4,5-difluorobenzamide (B2468261) appchemical.com, but in adherence with the strict instructions to focus solely on this compound, this information cannot be used.
Therefore, it is not possible to generate the requested scientific article with thorough, informative, and scientifically accurate content at this time due to the absence of primary data in the public domain.
Advanced Spectroscopic and Chromatographic Characterization Techniques for 5 Chloro 2,4 Difluorobenzamide
Vibrational Spectroscopy for Functional Group Analysis
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a non-destructive technique that provides detailed information about a molecule's vibrational modes, yielding a specific structural fingerprint. For 5-Chloro-2,4-difluorobenzamide, the Raman spectrum is characterized by a series of distinct bands corresponding to the vibrations of its specific functional groups and aromatic framework. While experimental spectra for this exact compound are not widely published, the expected vibrational modes can be predicted based on extensive studies of related aromatic compounds. s-a-s.orgnih.gov
Key vibrational bands anticipated in the Raman spectrum arise from:
Aromatic C-C Stretching: The benzene (B151609) ring breathing modes typically produce strong bands in the 1400-1610 cm⁻¹ region. researchgate.net
Carbonyl (C=O) Stretching: The amide carbonyl group is expected to exhibit a characteristic strong band, typically around 1650-1680 cm⁻¹.
C-N Stretching: The amide C-N bond vibration usually appears in the 1250-1350 cm⁻¹ range.
C-F Stretching: Vibrations from the carbon-fluorine bonds are expected to produce strong to medium intensity bands, typically found in the 1100-1300 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine bond vibration is anticipated to show a characteristic band in the lower frequency range of 600-800 cm⁻¹.
N-H Stretching: The amide N-H bonds give rise to bands in the high-frequency region, typically above 3100 cm⁻¹.
These specific Raman shifts provide direct evidence for the presence of the key structural components of the molecule, confirming its identity.
| Functional Group / Bond | Anticipated Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (Amide) | > 3100 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| C-C Stretch (Aromatic Ring) | 1400 - 1610 | Strong to Medium |
| C-N Stretch (Amide) | 1250 - 1350 | Medium |
| C-F Stretch | 1100 - 1300 | Strong to Medium |
| C-Cl Stretch | 600 - 800 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 0.001 atomic mass units, which is crucial for unambiguously determining a molecule's elemental composition. fiveable.meresearchgate.net For this compound (C₇H₄ClF₂NO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. measurlabs.com This high level of precision is essential for verifying the identity of the synthesized compound and ruling out isobaric impurities. fiveable.me The presence of chlorine is further confirmed by the characteristic isotopic pattern of the molecular ion, where the [M+2]⁺ peak (due to the ³⁷Cl isotope) is approximately one-third the intensity of the [M]⁺ peak (due to the ³⁵Cl isotope).
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₄ClF₂NO |
| Theoretical Monoisotopic Mass ([M]⁺ for ³⁵Cl) | 191.0003 Da |
| Theoretical Monoisotopic Mass ([M+2]⁺ for ³⁷Cl) | 192.9974 Da |
| Required Mass Accuracy | < 5 ppm |
Fragmentation Pattern Analysis
Analysis of the fragmentation pattern in mass spectrometry provides structural information by identifying the stable ions formed when the molecule breaks apart. For aromatic amides like this compound, fragmentation typically involves characteristic losses of functional groups. nih.govrsc.org A common pathway is the cleavage of the amide bond to form a stable benzoyl cation. researchgate.netyoutube.com Subsequent fragmentation can involve the loss of carbon monoxide (CO) from this cation to produce a phenyl cation. nih.govyoutube.com Other potential fragmentations include the loss of the amide group (NH₂) or halogen atoms.
| Proposed Fragment Ion | Description of Neutral Loss | Theoretical m/z |
|---|---|---|
| [C₇H₄ClF₂NO]⁺ | Molecular Ion | 191.0 |
| [C₇H₂ClF₂O]⁺ | Loss of NH₂ | 175.0 |
| [C₇H₄F₂NO]⁺ | Loss of Cl | 156.0 |
| [C₆H₂ClF]⁺ | Loss of CONH₂ and F | 144.0 |
| [C₆H₂F₂O]⁺ | Loss of Cl and HCN | 128.0 |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of non-volatile and thermally sensitive compounds. wjpmr.com A reversed-phase HPLC (RP-HPLC) method is typically developed for compounds like this compound. jfda-online.com This method uses a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov By optimizing the mobile phase composition (often using a gradient elution), separation from impurities can be achieved. wjpmr.com Detection is commonly performed using a UV-Vis or Photodiode Array (PDA) detector, which allows for quantification based on the analyte's chromophore.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Mode | Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and relatively low volatility of the amide functional group, direct analysis of this compound by GC can be challenging. libretexts.org To overcome this, a chemical derivatization step is often employed to convert the analyte into a more volatile and thermally stable form. jfda-online.comresearchgate.net Common derivatization methods for amides include silylation, which replaces the active hydrogen on the nitrogen with a silyl (B83357) group (e.g., trimethylsilyl), or acylation. libretexts.orggcms.cz After derivatization, the resulting compound can be readily analyzed on a standard GC system, typically equipped with a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. nih.gov
| Parameter | Typical Condition (Post-Derivatization) |
|---|---|
| Derivatization Reagent | Silylation agent (e.g., BSTFA) |
| Column | Capillary Column (e.g., 5% Phenyl Methyl Siloxane, 30 m) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | ~300 °C |
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools that provide both retention time data from the chromatography component and structural information from the mass spectrometry component.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound, being a semi-volatile compound, can be analyzed directly. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in this process. The resulting mass spectrum provides a molecular ion peak ([M]⁺•) corresponding to the compound's molecular weight. Due to the presence of a chlorine atom, this molecular ion peak is accompanied by a characteristic isotopic peak ([M+2]⁺•) at approximately one-third the intensity of the main peak, confirming the presence of a single chlorine atom. The high energy of EI also induces predictable fragmentation of the molecule, yielding a unique fingerprint that aids in structural confirmation. Common fragmentation patterns for benzamides include the loss of the amide group (-CONH₂) and cleavage of the aromatic ring.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing thermally sensitive compounds or for complex mixtures. nih.gov A reversed-phase high-performance liquid chromatography (HPLC) system is typically used to separate this compound from any impurities. The eluent is then introduced into the mass spectrometer, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In positive ion mode (ESI+), the compound is typically observed as the protonated molecule, [M+H]⁺. The soft ionization nature of ESI often results in less fragmentation compared to EI, making the molecular ion peak more prominent. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to reveal details about the molecule's structure. mdpi.com
The data derived from these techniques are crucial for confirming the identity of synthesized this compound and for identifying any synthesis-related impurities or degradation products.
| Technique | Ion Type | Predicted m/z | Notes |
|---|---|---|---|
| GC-MS (EI) | [M]⁺• | 191 | Molecular ion peak corresponding to the C₇H₄³⁵ClF₂NO formula. |
| GC-MS (EI) | [M+2]⁺• | 193 | Isotopic peak due to the presence of the ³⁷Cl isotope, with an expected intensity of ~32% of the [M]⁺• peak. |
| GC-MS (EI) | [M-NH₂]⁺ | 175 | Fragment resulting from the loss of the amino group. |
| GC-MS (EI) | [M-CONH₂]⁺ | 147 | Fragment corresponding to the 5-chloro-2,4-difluorophenyl cation, resulting from the loss of the entire amide functional group. |
| LC-MS (ESI+) | [M+H]⁺ | 192 | Protonated molecular ion, typically the base peak in positive mode ESI. |
| LC-MS (ESI+) | [M+Na]⁺ | 214 | Sodium adduct, which may be observed depending on solvent purity and mobile phase additives. |
Elemental Analysis Methods for Compound Stoichiometry
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a novel or synthesized batch of this compound, this analysis provides critical validation of its empirical and molecular formula (C₇H₄ClF₂NO). The most common method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis. velp.com
In this procedure, a small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in the presence of excess oxygen. nmrmbc.com This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion products are then separated and quantified using methods such as gas chromatography with a thermal conductivity detector. nmrmbc.com The percentages of chlorine and fluorine are typically determined by other methods, such as ion chromatography or titration after combustion in an oxygen flask.
The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values, typically within a tolerance of ±0.4%, is considered strong evidence of the compound's stoichiometric purity. nih.govmdpi.com This confirmation is essential for ensuring the material's integrity for subsequent research or use.
| Element | Symbol | Theoretical Percentage (%) | Typical Experimental Range (%) |
|---|---|---|---|
| Carbon | C | 43.89 | 43.49 - 44.29 |
| Hydrogen | H | 2.10 | 1.70 - 2.50 |
| Chlorine | Cl | 18.51 | 18.11 - 18.91 |
| Fluorine | F | 19.83 | 19.43 - 20.23 |
| Nitrogen | N | 7.31 | 6.91 - 7.71 |
| Oxygen | O | 8.35 | 7.95 - 8.75 |
Structural Elucidation and Conformational Analysis Through X Ray Crystallography of 5 Chloro 2,4 Difluorobenzamide Derivatives
Single-Crystal X-ray Diffraction Methodology
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the determination of the atomic and molecular structure of a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Crystal Growth Techniques for Benzamide (B126) Derivatives
The foundation of successful X-ray crystallographic analysis lies in the cultivation of high-quality single crystals. For benzamide derivatives, several techniques are commonly employed to achieve crystals of suitable size and perfection. The choice of method is often empirical and depends on the specific solubility and stability of the compound. rochester.edutamu.edu
Slow Evaporation: This is the simplest and most common method for growing crystals of organic compounds. rochester.edutamu.edumuohio.edumit.eduufl.edu A nearly saturated solution of the benzamide derivative is prepared in a suitable solvent. rochester.edutamu.edumit.edu The container is then loosely covered to allow for the slow evaporation of the solvent over a period of days, leading to supersaturation and subsequent crystal formation. rochester.edumit.edu The purity of the compound and the choice of solvent are critical factors, with moderately soluble solvents often yielding the best results. rochester.edutamu.edu
Slow Cooling: This technique is particularly effective for compounds that exhibit a significant increase in solubility with temperature. rochester.edumuohio.edumit.eduufl.edu A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. muohio.edumit.edu This gradual decrease in temperature reduces the solubility of the compound, promoting crystallization. To control the cooling rate, the crystallization vessel can be placed in an insulated container, such as a Dewar flask filled with warm water. mit.edu
Vapor Diffusion: This method is highly successful for growing high-quality crystals and is particularly useful when only small amounts of the compound are available. muohio.eduufl.edu A concentrated solution of the benzamide derivative is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. Over time, the vapor from the outer solvent diffuses into the inner vial, reducing the solubility of the benzamide and inducing crystallization. muohio.edu
Liquid-Liquid Diffusion: In this technique, a solution of the benzamide is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. mit.edu Crystals form at the interface between the two liquids as the anti-solvent slowly diffuses into the solution, causing the compound to precipitate out in crystalline form.
Data Collection and Processing Protocols
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. acs.org The crystal is then rotated, and a series of diffraction images are collected at different orientations. numberanalytics.comnih.gov
The collected data undergoes a series of processing steps to extract the intensities and positions of the diffraction spots. numberanalytics.com This process includes:
Indexing: This step determines the unit cell parameters and the orientation of the crystal lattice. numberanalytics.com
Integration: The intensity of each diffraction spot is measured and corrected for various experimental factors, such as the Lorentz and polarization effects. numberanalytics.com
Scaling and Merging: Data from multiple images are scaled to a common reference frame and symmetry-related reflections are merged to produce a unique set of diffraction data. princeton.edu The quality of the data is assessed by statistical parameters such as the R-merge value.
Modern data collection is often performed at low temperatures (cryo-crystallography) to minimize radiation damage to the crystal and improve the quality of the diffraction data. acs.org
Structure Solution and Refinement Procedures
The ultimate goal of X-ray crystallography is to determine the arrangement of atoms within the crystal. The "phase problem" is a central challenge in this process, as the diffraction experiment only provides the amplitudes of the structure factors, not their phases. oup.com
Structure Solution: Direct methods and Patterson methods are the two primary approaches used to solve the phase problem for small molecules like benzamide derivatives. oup.com Direct methods use statistical relationships between the structure factor amplitudes to directly determine the phases. oup.com Patterson methods, on the other hand, use a map of interatomic vectors to locate the positions of heavy atoms, which can then be used to bootstrap the solution for the remaining atoms. oup.com
Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental diffraction data. ucl.ac.uk This is typically done using a least-squares minimization procedure, where the atomic coordinates and thermal parameters are adjusted to improve the agreement between the observed and calculated structure factors. ucl.ac.uk The quality of the final refined structure is assessed by the R-factor, which should be as low as possible for a good model. iucr.org The difference Fourier map is a powerful tool used during refinement to locate missing atoms and identify regions of disorder. oup.com
Analysis of Intermolecular Interactions in Crystal Lattices
The way in which molecules of 5-Chloro-2,4-difluorobenzamide and its derivatives pack together in the solid state is dictated by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the crystal structure and, consequently, the material's properties.
Hydrogen Bonding Networks
Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a pivotal role in the crystal engineering of benzamides. mdpi.comrsc.org In the crystal structures of benzamide derivatives, the amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). mdpi.com
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. rsc.orgnih.govrsc.org In this compound derivatives, the chlorine atom can participate in halogen bonding. mdpi.com This interaction, denoted as C-X···A (where X is the halogen and A is a nucleophile like an oxygen or nitrogen atom), is directional and can significantly influence the crystal packing. nih.govnih.gov
The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl). nih.gov While fluorine is highly electronegative, it typically does not participate in halogen bonding due to its low polarizability. nih.gov In the crystal structures of chloro-substituted benzamides, Cl···Cl and other weak halogen-related interactions can play a crucial role in the formation of different polymorphic forms. ias.ac.in The interplay between hydrogen bonding and halogen bonding can lead to complex and interesting supramolecular assemblies.
Van der Waals and π-Stacking Interactions
The solid-state assembly of benzamide derivatives is significantly influenced by a network of non-covalent interactions, including Van der Waals forces and π-stacking. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, provides valuable insights into the potential interactions.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions. For many organic molecules, H···H contacts represent a significant portion of the Hirshfeld surface, indicating the importance of Van der Waals forces in the crystal packing. In related halogenated benzamides, contacts involving halogen atoms, such as Cl···H and F···H, also make substantial contributions. mdpi.com
π-stacking is another crucial interaction in aromatic systems. While classical π-π stacking between the phenyl rings might be influenced by the presence of electron-withdrawing halogen substituents, other forms of stacking, such as C-F···C ring-ring stacking contacts, can be observed. mdpi.com These interactions, although weaker than traditional hydrogen bonds, play a vital role in the directional organization of molecules within the crystal lattice. The interplay between Van der Waals forces, halogen-involved contacts, and π-stacking interactions ultimately determines the three-dimensional architecture of these compounds. mdpi.comnih.gov
| Interaction Type | Typical Distances (Å) | Significance in Halogenated Benzamides |
| C-H···F | 2.1 - 2.6 | Stabilization of crystal packing. mdpi.com |
| C-H···O | 2.2 - 2.7 | Complements stronger hydrogen bonds. beilstein-journals.orgresearchgate.net |
| Cl···H | > 2.8 | Contributes to the overall Van der Waals interactions. mdpi.com |
| π-π stacking | 3.3 - 3.8 | Influences the parallel arrangement of aromatic rings. mdpi.comnih.gov |
This table presents typical ranges for non-covalent interactions and their general significance in the context of halogenated benzamide derivatives, based on available literature.
Molecular Conformation and Torsional Dynamics of the Benzamide Moiety
For many benzamides, the presence of ortho-substituents, such as the 2,4-difluoro groups in this compound, can lead to non-planar conformations. Conformational analysis of 2-fluoro and 2-chloro benzamides has shown that they can exist as interconverting cis and trans conformers, with respect to the orientation of the carbonyl oxygen and the ortho-halogen. chemrxiv.org The relative stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance.
The central amide group plane in N-(2,4-difluorophenyl)-2-fluorobenzamide is oriented at a significant angle relative to the aromatic rings, with a reported intramolecular contact between the amide proton and an ortho-fluorine atom (H1···F12 = 2.12(4) Å). mdpi.com This intramolecular interaction can play a crucial role in stabilizing a particular conformation.
The torsional dynamics of the benzamide group are also influenced by the electronic nature of the substituents on the phenyl ring. The rotation around the C(aryl)-C(amide) bond is a key conformational parameter. In the absence of ortho-substituents, the benzamide group tends to be more planar with the aromatic ring to maximize conjugation. However, the steric bulk and electronic repulsion of ortho-substituents often force the amide group to twist out of the plane of the phenyl ring. chemrxiv.org
| Compound/Derivative Type | Key Conformational Feature | Torsional Angle (Phenyl-Amide) | Reference |
| N-(2,4-difluorophenyl)-2-fluorobenzamide | Non-planar amide group | ~23° | mdpi.com |
| 2-Fluoro & 2-Chloro Benzamides | Existence of cis and trans conformers | Varies with conformer | chemrxiv.org |
| General ortho-substituted Benzamides | Tendency for non-planar conformation | Can be significant | chemrxiv.org |
This table summarizes key conformational findings for relevant benzamide derivatives, highlighting the impact of ortho-substituents on the planarity of the benzamide moiety.
Theoretical and Computational Chemistry Investigations of 5 Chloro 2,4 Difluorobenzamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely employed to model the behavior of halogenated benzamides. dcu.iedcu.ie DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting electronic structures and properties. researchgate.netresearchgate.net These calculations provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies. researchgate.net
The electronic structure of 5-Chloro-2,4-difluorobenzamide is characterized by its optimized molecular geometry, charge distribution, and dipole moment. DFT calculations can predict key structural parameters, including the bond lengths between atoms and the angles they form. For instance, within the benzene (B151609) ring, the carbon-carbon bond lengths are typically around 1.39 Å, though they can be influenced by the presence of electronegative substituents like fluorine and chlorine. researchgate.net The C=O bond of the amide group is expected to be shorter and stronger than the C-N bond, reflecting its double-bond character.
Table 1: Predicted Structural Parameters for this compound Note: This data is illustrative, based on typical values from DFT calculations for similar halogenated benzamides.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.36 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-F Bond Length | ~1.35 Å |
| Dipole Moment | ~3.5 - 4.5 Debye |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO would likely be distributed across the amide group and the aromatic ring, influenced by the electron-withdrawing substituents. The energy gap can be used to calculate global reactivity descriptors like chemical hardness and softness, which quantify the molecule's resistance to changes in its electron distribution. researchgate.net
Table 2: Illustrative Frontier Orbital Energies Note: Values are hypothetical, representing typical DFT calculation results for analogous molecules.
| Orbital | Energy (eV) |
| HOMO | ~ -7.0 eV |
| LUMO | ~ -1.5 eV |
| Energy Gap (ΔE) | ~ 5.5 eV |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.com
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine and chlorine atoms. These areas are nucleophilic and prone to interacting with positive charges or electrophiles. Conversely, regions of positive electrostatic potential (colored blue) would be found around the amide hydrogens, indicating these are the most likely sites for nucleophilic attack and hydrogen bond donation. mdpi.com The aromatic ring would display intermediate potential, with its electron density polarized by the halogen substituents.
Vibrational Spectral Predictions and Assignments
Theoretical vibrational analysis using DFT is a powerful method for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific absorption bands in an experimental spectrum to particular molecular motions, such as stretching, bending, wagging, and twisting of functional groups. nih.govresearchgate.net
For this compound, key vibrational modes would include:
N-H Stretching: The amide N-H stretches are typically observed as strong bands in the 3300-3500 cm⁻¹ region of the IR spectrum.
C=O Stretching: The carbonyl (C=O) stretch is one of the most characteristic and intense absorptions, usually appearing in the 1650-1690 cm⁻¹ range. esisresearch.org
Aromatic C=C Stretching: Vibrations of the benzene ring typically produce a series of bands between 1400 and 1600 cm⁻¹.
C-F and C-Cl Stretching: The carbon-halogen stretching modes appear at lower frequencies, generally in the 1100-1300 cm⁻¹ range for C-F and 600-800 cm⁻¹ for C-Cl.
Calculated frequencies are often systematically higher than experimental values due to the approximation of harmonic vibrations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. nih.gov
Table 3: Predicted Major Vibrational Frequencies (Scaled) Note: These are representative frequencies for the main functional groups, based on DFT studies of related benzamides.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |
| N-H Asymmetric Stretch | ~3450 | Medium |
| N-H Symmetric Stretch | ~3350 | Medium |
| C=O Stretch | ~1680 | Strong |
| Aromatic C=C Stretch | ~1590, ~1480 | Medium-Strong |
| C-F Stretch | ~1250 | Strong |
| C-Cl Stretch | ~750 | Medium |
Conformational Analysis and Energy Minimization Studies
Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around its single bonds. For this compound, a key degree of freedom is the rotation around the C-C bond connecting the phenyl ring to the amide group. This rotation determines the planarity of the molecule. nih.gov
Molecular Docking and Interaction Modeling (focused on chemical binding modes)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.gov This method is central to drug discovery and helps in understanding the chemical basis of a ligand's biological activity.
In a hypothetical docking study of this compound, the compound would be placed into the binding site of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, calculating a "docking score" that estimates the binding free energy. A lower (more negative) score typically indicates a more favorable binding interaction.
The analysis of the best-docked pose reveals the specific chemical binding modes. For this compound, key interactions would likely involve:
Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (via N-H) and acceptor (via C=O), which can form strong, directional interactions with amino acid residues in the protein's active site. nih.gov
Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with a Lewis basic site on the protein.
Hydrophobic Interactions: The fluorinated benzene ring can engage in hydrophobic and van der Waals interactions with nonpolar residues. nih.gov
These detailed interaction models are crucial for explaining structure-activity relationships and for the rational design of more potent analogues.
Reaction Pathway and Transition State Analysis
The synthesis of this compound, a key intermediate in various chemical industries, typically proceeds through the reaction of 5-chloro-2,4-difluorobenzoyl chloride with ammonia (B1221849). This reaction is a classic example of nucleophilic acyl substitution. Computational chemistry provides powerful tools to elucidate the detailed mechanism of such reactions, including the characterization of intermediates and transition states along the reaction pathway.
The generally accepted reaction mechanism involves a two-step process. The first step is the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the 5-chloro-2,4-difluorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. The electron-withdrawing effects of the chlorine and two fluorine atoms on the benzene ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity generally leads to a faster reaction rate compared to unsubstituted benzoyl chloride.
Theoretical studies on related benzamide (B126) syntheses have employed quantum-chemical methods, such as the G4 method, to calculate the gas-phase enthalpies of formation of substituted benzamides and to evaluate the pairwise interactions between substituents on the benzene ring. acs.org These calculations help in understanding the thermodynamic stability of the reactants and products.
The transition state of the rate-determining step, which is typically the formation of the tetrahedral intermediate, is of significant interest. For the solvolysis of benzoyl chlorides, it has been shown that the reaction proceeds through an SN2-like process where bond formation is more advanced than bond cleavage in the transition state. koreascience.kr Quantum mechanical models have been found to be superior in predicting the variation in the transition state structure with changing substituents. koreascience.kr For this compound synthesis, the transition state would involve the partial formation of the C-N bond and partial breaking of the C=O double bond, with the negative charge being delocalized over the oxygen atom.
The reaction pathway and the relative energies of the species involved can be represented by a reaction coordinate diagram. The following table provides a generalized representation of the energy changes during the nucleophilic acyl substitution reaction for the formation of a benzamide.
Table 1: Generalized Energetic Profile for Benzamide Formation
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 5-Chloro-2,4-difluorobenzoyl chloride + Ammonia | 0 |
| Transition State 1 | Formation of the tetrahedral intermediate | +10 to +20 |
| Tetrahedral Intermediate | Covalent adduct of reactants | -5 to +5 |
| Transition State 2 | Collapse of the intermediate, C-Cl bond breaking | +5 to +15 |
| Products | This compound + HCl | < 0 (Exothermic) |
Note: The energy values are illustrative and represent a typical range for such reactions. The actual values for the specific reaction of this compound would require specific computational studies.
The substituents on the benzoyl chloride play a crucial role in modulating the reaction rate. Electron-withdrawing groups, such as the chloro and fluoro groups in this compound, are known to accelerate the rate of nucleophilic acyl substitution by stabilizing the developing negative charge in the transition state and increasing the electrophilicity of the carbonyl carbon.
Table 2: Influence of Substituents on the Rate of Nucleophilic Acyl Substitution
| Substituent | Position on Benzene Ring | Electronic Effect | Influence on Reaction Rate |
| -Cl | 5 | Inductive: Withdrawing; Resonance: Donating | Rate enhancing |
| -F | 2 | Inductive: Withdrawing; Resonance: Donating | Rate enhancing |
| -F | 4 | Inductive: Withdrawing; Resonance: Donating | Rate enhancing |
Chemical Reactivity and Mechanistic Studies of 5 Chloro 2,4 Difluorobenzamide
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzene (B151609) Ring
The benzene ring of 5-Chloro-2,4-difluorobenzamide is rendered electron-deficient by the inductive and resonance effects of the amide group (-CONH₂) and the halogen atoms. This electron deficiency makes the ring susceptible to attack by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The SNAr mechanism typically proceeds in two steps:
Addition: A nucleophile attacks an electron-poor carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Elimination: The leaving group departs, restoring the aromaticity of the ring.
In the case of this compound, there are three potential leaving groups: the fluorine atoms at positions C2 and C4, and the chlorine atom at C5. In SNAr reactions, fluoride (B91410) is generally a better leaving group than chloride because its high electronegativity strongly polarizes the carbon-fluorine bond and helps to stabilize the transition state.
The regioselectivity of the nucleophilic attack is governed by the ability of the ring substituents to stabilize the negative charge of the Meisenheimer complex. Electron-withdrawing groups, like the amide and the halogens themselves, are most effective at stabilizing this negative charge when they are positioned ortho or para to the site of attack.
Attack at C2 or C4: A nucleophilic attack at either C2 or C4, displacing a fluoride ion, would be activated by the electron-withdrawing amide group at C1 (ortho and para, respectively) and the other halogens.
Attack at C5: An attack at C5 to displace the chloride ion is less likely. The position is meta to the primary activating group (-CONH₂), which offers less resonance stabilization for the intermediate anion.
Therefore, reactions with nucleophiles such as alkoxides (e.g., sodium methoxide) or amines (e.g., piperidine) are expected to preferentially substitute one of the fluorine atoms, most likely the one at the C4 position due to the combined activating effects of the ortho-chloro and para-amide groups.
Electrophilic Aromatic Substitution Reactions
The directing effects of the substituents on this compound are conflicting:
Amide Group (-CONH₂): The amide group is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. It would direct an incoming electrophile to the C6 position (meta to C1, ortho to C5).
Fluorine and Chlorine Atoms: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect but are ortho- and para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the sigma complex).
The C2-Fluorine directs to C1 (occupied) and C3.
The C4-Fluorine directs to C3 and C5 (occupied).
The C5-Chlorine directs to C2 (occupied), C4 (occupied), and C6.
Amide Hydrolysis and Formation Mechanisms
The amide functional group can be hydrolyzed to the corresponding carboxylic acid, 5-Chloro-2,4-difluorobenzoic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, forming a tetrahedral intermediate. After proton transfer, the nitrogen is converted into a good leaving group (ammonia), which is expelled to yield the carboxylic acid. The liberated ammonia (B1221849) is protonated under the acidic conditions to form an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses to expel the amide anion (-NH₂). The amide anion is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and ammonia.
The formation of this compound can be achieved through several standard synthetic routes. A common method is the reaction of 5-Chloro-2,4-difluorobenzoyl chloride with ammonia. Alternatively, the hydrolysis of 5-Chloro-2,4-difluorobenzonitrile, often under high-temperature water conditions, can yield the amide. researchgate.net
| Reaction | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Acid Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Heat/Reflux | 5-Chloro-2,4-difluorobenzoic acid |
| Base Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH) | Heat/Reflux | Sodium 5-Chloro-2,4-difluorobenzoate |
| Formation (from Acyl Chloride) | 5-Chloro-2,4-difluorobenzoyl chloride, NH₃ | Aprotic solvent (e.g., DCM, THF) | This compound |
| Formation (from Nitrile) | 5-Chloro-2,4-difluorobenzonitrile, H₂O | Acid or base catalysis, heat | This compound |
Derivatization Reactions at the Amide Nitrogen and Aromatic Halogens
Derivatization at the Amide Nitrogen: The primary amide group (-CONH₂) has two N-H bonds, allowing for derivatization. The nitrogen protons are weakly acidic and can be removed by a strong base. The resulting anion is a potent nucleophile that can be alkylated by alkyl halides. Phase-transfer catalysis (PTC) provides an effective method for such N-alkylations, often under solvent-free conditions, which enhances safety and reduces cost. tandfonline.comresearchgate.netmdpi.com
Another important derivatization involves the reaction with isocyanates. For instance, in the synthesis of benzoylurea (B1208200) insecticides like lufenuron, an aniline (B41778) derivative is reacted with a benzoyl isocyanate. google.com By analogy, this compound could potentially be converted to an isocyanate and then reacted with an amine, or the corresponding aniline could be reacted with an isocyanate, to form complex urea (B33335) derivatives.
| Reaction Type | Substrate | Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| N-Alkylation | This compound | Alkyl Halide (e.g., Benzyl (B1604629) Bromide) | KOH/K₂CO₃, TBAB, Heat (PTC) tandfonline.comresearchgate.net | N-Alkyl-5-chloro-2,4-difluorobenzamide |
| Urea Formation (via Isocyanate) | 5-Chloro-2,4-difluoroaniline | Aryl Isocyanate | Inert solvent | N-(5-chloro-2,4-difluorophenyl)-N'-(aryl)urea |
Derivatization at Aromatic Halogens: As discussed in section 6.1, the fluorine atoms are susceptible to SNAr reactions. This allows for the introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles onto the aromatic ring, leading to the synthesis of diverse derivatives such as ethers, amines, and thioethers.
Derivatization and Structural Modification Strategies for 5 Chloro 2,4 Difluorobenzamide
Synthesis of Analogs with Varied Substitution Patterns
The synthesis of analogs of 5-chloro-2,4-difluorobenzamide with varied substitution patterns is a primary strategy to modulate its chemical properties. These modifications can be introduced at several positions on the benzamide (B126) core or on the N-substituent, leading to a wide range of new compounds.
One common approach involves the modification of substituents on the phenyl ring of the benzamide. For instance, the synthesis of analogs where the methoxy (B1213986) group is replaced by a hydroxyl group has been reported. This transformation can be achieved through the direct coupling of 5-chloro-2-hydroxybenzoic acid with an appropriate amine, such as 2,4-difluoroaniline. This contrasts with the multi-step synthesis required for more complex derivatives.
Another key derivatization strategy focuses on varying the substituent attached to the amide nitrogen. The synthesis of N-substituted indole-3-carboxamide derivatives, for example, showcases methods for creating diverse analogs. tandfonline.com A general procedure involves refluxing a substituted indole-3-carboxylic acid with thionyl chloride to form the acid chloride. This intermediate is then reacted with a substituted benzylamine (B48309) in the presence of a base like pyridine (B92270) to yield the final N-substituted carboxamide. tandfonline.com While not starting directly from this compound, this methodology is applicable for its N-alkylation or N-arylation. For example, N-(2,4-difluorobenzyl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide has been synthesized using this route. tandfonline.com
Furthermore, analogs can be created by introducing different functional groups to the N-aryl substituent. The synthesis of N-(4-chlorophenyl)-2,6-difluorobenzamide, a compound structurally related to the target, is achieved by the condensation of 2,6-difluorobenzamide (B103285) with p-chlorophenyl isocyanate. This highlights a method for introducing a substituted phenylurea moiety. The 2,6-difluorobenzamide precursor itself can be synthesized via the hydrolysis of 2,6-difluorobenzonitrile (B137791) using concentrated sulfuric acid. These synthetic routes offer a versatile platform for generating a library of analogs with diverse substitution patterns, allowing for a systematic investigation of their properties.
Table 1: Synthesis of this compound Analogs with Varied Substitution Patterns
| Starting Material(s) | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 5-Chloro-2-hydroxybenzoic acid, 2,4-difluoroaniline | Direct coupling | 5-Chloro-N-(2,4-difluorophenyl)-2-hydroxybenzamide | |
| 1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid, 2,4-difluorobenzyl amine | 1. SOCl₂, Toluene (B28343), reflux; 2. Pyridine, Chloroform | N-(2,4-Difluorobenzyl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide | tandfonline.com |
| 2,6-Difluorobenzamide, p-Chlorophenyl isocyanate | Condensation | N-(4-Chlorophenyl)-2,6-difluorobenzamide |
Introduction of Heterocyclic Moieties into the Benzamide Scaffold
The incorporation of heterocyclic rings into the this compound structure is a significant area of chemical synthesis, leading to compounds with distinct three-dimensional shapes and electronic properties. openmedicinalchemistryjournal.com These heterocyclic moieties can be appended to the benzamide nitrogen or fused to the core structure, creating a rich diversity of derivatives.
A direct method for introducing a heterocycle is through the reaction of 2,4-difluorobenzoyl chloride with an amino-substituted heterocycle. For example, N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide was synthesized by reacting 2,4-difluorobenzoyl chloride with 5-chlorothiazol-2-amine in pyridine. iucr.org This straightforward amide bond formation is a versatile method for linking various heterocyclic systems to the benzoyl core.
Another example is the synthesis of derivatives containing a 1,2-oxazole (isoxazole) ring. The synthesis of 5-Chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide involves the initial formation of the oxazole (B20620) ring. This is achieved by reacting a β-keto ester with hydroxylamine (B1172632) hydrochloride to form a β-ketoamide oxime, which then undergoes cyclodehydration. The resulting oxazole-containing amine is then coupled with 5-chloro-2-methoxybenzoic acid via an amide bond formation. These synthetic strategies demonstrate the modular nature of building complex heterocyclic derivatives of this compound.
Table 2: Examples of Heterocyclic Moieties Introduced into the Benzamide Scaffold
| Heterocyclic Moiety | Synthetic Strategy | Example Product | Reference |
|---|---|---|---|
| 1,3-Thiazole | Amide coupling of 2,4-difluorobenzoyl chloride with an amino-thiazole | N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | iucr.org |
| 1,2-Oxazole | Multi-step synthesis involving oxazole formation followed by amide coupling | 5-Chloro-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methoxybenzamide | |
| 1,2,3-Triazole | Copper-catalyzed "click reaction" between an alkyne-functionalized benzamide and an azide | Triazole derivatives of 2,6-difluorobenzamide | mdpi.com |
| 1,2,4-Oxadiazole | Alkylation of a benzamide followed by cyclization | 1,2,4-Oxadiazole derivatives of 2,6-difluorobenzamide | mdpi.comsemanticscholar.org |
Structure-Property Relationship Studies in Designed Derivatives (focused on chemical and physical properties or synthetic outcomes)
The systematic derivatization of this compound allows for the investigation of structure-property relationships, providing insights into how specific structural modifications influence the chemical and physical characteristics of the resulting molecules. These studies are crucial for the rational design of new compounds with desired properties.
A key area of investigation is the impact of substituents on intermolecular interactions and, consequently, on physical properties such as melting point. For example, the replacement of a methoxy group with a hydroxyl group in a benzamide analog leads to a significant increase in the melting point to over 220°C. This is attributed to the ability of the hydroxyl group to form stronger intermolecular hydrogen bonds compared to the methoxy group.
Crystallographic studies of derivatives provide detailed information on their three-dimensional structure and intermolecular interactions. In the crystal structure of N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, the dihedral angle between the benzene (B151609) and thiazole (B1198619) rings is 41.2(2)°. iucr.org The crystal packing is stabilized by classical intermolecular N—H···N hydrogen bonds, which form centrosymmetrical dimers. Additionally, non-classical C—H···F and C—H···O hydrogen bonds contribute to the stability of the crystal lattice. The equalization of the amide C—N bond lengths suggests conjugation between the benzene ring and the thiazole unit. iucr.org
Table 3: Structure-Property Relationships in Designed Derivatives
| Derivative | Structural Modification | Observed Property Change | Reference |
|---|---|---|---|
| 5-Chloro-N-(2,4-difluorophenyl)-2-hydroxybenzamide | Replacement of methoxy group with a hydroxyl group | Significantly higher melting point (>220°C) due to stronger intermolecular hydrogen bonding. | |
| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | Introduction of a 5-chloro-1,3-thiazole moiety | Dihedral angle of 41.2(2)° between rings; crystal structure stabilized by N—H···N, C—H···F, and C—H···O hydrogen bonds. | iucr.org |
| Tripartite 2,6-difluorobenzamides | Variation of the central heterocyclic scaffold (e.g., 1,2,4-oxadiazole) | Efficient synthetic outcomes for certain heterocyclic systems, indicating favorable reaction kinetics and stability. | mdpi.comsemanticscholar.org |
Role of 5 Chloro 2,4 Difluorobenzamide As a Key Synthetic Intermediate
Precursor in the Synthesis of Benzoylurea (B1208200) Derivatives
Benzoylurea derivatives are a significant class of compounds, particularly noted for their application as insect growth regulators in the agrochemical industry. These compounds typically function by inhibiting chitin (B13524) synthesis in insects, leading to developmental defects and mortality. The synthesis of benzoylurea derivatives often involves the reaction of a substituted benzamide (B126) or benzoyl isocyanate with an appropriate aniline (B41778).
While specific literature detailing the direct use of 5-Chloro-2,4-difluorobenzamide in the synthesis of commercial benzoylureas is not extensively published, the general synthetic routes for analogous compounds strongly suggest its potential as a key precursor. For instance, a common method for preparing benzoylureas involves the reaction of a substituted benzoyl chloride with a phenylurea. curresweb.com A closely related compound, 2,6-difluorobenzamide (B103285), is a well-established starting material for the synthesis of various novel benzoylurea derivatives with potential antifungal and antibacterial activities. mdpi.comnih.gov In these syntheses, the benzamide is typically converted to a more reactive intermediate, such as a benzoyl isocyanate, which then reacts with a substituted aniline to form the final benzoylurea product.
A patent for the synthesis of Pyrifluran, a benzoylurea insecticide, describes the reaction of 3,5-dichloro-2,4-difluoroaniline (B1223766) with 2,6-difluorobenzoyl isocyanate. google.com This highlights the industrial relevance of molecules with similar substitution patterns. The synthesis of this compound itself can be envisioned through the hydrolysis of the corresponding nitrile, a common route for preparing fluorinated benzamides. google.com
The following table illustrates a general reaction scheme for the synthesis of benzoylurea derivatives from a substituted benzamide, a pathway applicable to this compound.
| Reactant 1 | Reactant 2 | Product Class | Potential Application |
| Substituted Benzoyl Isocyanate (derived from Benzamide) | Substituted Aniline | Benzoylurea | Insecticide |
| Substituted Benzamide | Substituted Phenylurea | Benzoylurea | Agrochemical |
Building Block for Fluoro- and Chloro-Substituted Aromatic Compounds
The presence of both fluorine and chlorine atoms on the aromatic ring of this compound makes it a valuable building block for the synthesis of more complex fluoro- and chloro-substituted aromatic compounds. These halogenated aromatics are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen atoms, such as altered lipophilicity, metabolic stability, and binding interactions. nih.gov
The amide functional group can be a handle for various chemical modifications. For example, it can be hydrolyzed to the corresponding benzoic acid, which can then undergo further reactions. The synthesis of 4-chloro-2,5-difluorobenzoic acid, a structurally similar compound, has been described in the patent literature, involving steps such as bromination, reduction, chlorination, diazotization, and fluorination, followed by a Grignard reaction and carboxylation. google.com This demonstrates the utility of multi-substituted halobenzenes in building complex molecular frameworks.
Furthermore, the aromatic ring itself can be subject to nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents. The chlorine and fluorine atoms influence the reactivity and regioselectivity of such transformations.
The table below provides examples of how related halogenated benzamides are used as building blocks.
| Starting Material | Reaction Type | Product | Significance |
| 2,6-difluorobenzamide | Condensation, Acylation, Thioetherification | Benzoylurea derivatives with a pyrimidine (B1678525) moiety | Potential antifungal and antibacterial agents mdpi.comnih.gov |
| 4-chloro-2-hydroxybenzoic acid | Reduction | 5-Chloro-2-(hydroxymethyl)phenol | Intermediate for further functionalization |
| p-fluoronitrobenzene | Multi-step synthesis | 4-chloro-2,5-difluorobenzoic acid | Precursor for complex molecules google.com |
Role in the Construction of Advanced Heterocyclic Systems for Chemical Research
Heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Substituted benzamides, including those with halogen substituents, are frequently employed as starting materials for the synthesis of a wide array of heterocyclic systems.
Research has demonstrated the use of 2,6-difluorobenzamide in the synthesis of various heterocyclic scaffolds, such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. semanticscholar.org These syntheses often involve the reaction of the benzamide or a derivative with a suitable reagent to construct the heterocyclic ring. For example, 1,3,4-oxadiazole (B1194373) derivatives have been synthesized from benzohydrazides, which can be prepared from the corresponding benzamides. nih.gov Similarly, the synthesis of oxazole (B20620) and triazole derivatives from substituted amide precursors has been reported. jmchemsci.com
Given these precedents, this compound is a promising candidate for the construction of novel heterocyclic systems. The chloro and fluoro substituents can modulate the electronic properties and biological activity of the resulting heterocycles, making them interesting targets for screening in drug discovery programs. The amide nitrogen can be incorporated into the heterocyclic ring, or the entire benzamide unit can be attached as a substituent to a pre-formed heterocycle.
The following table showcases examples of heterocyclic systems synthesized from benzamide-related starting materials.
| Starting Benzamide Derivative | Reagents | Heterocyclic System Formed |
| 2,6-difluorobenzamide | Chloroacetyl chloride, N-hydroxybenzimidamides | 1,2,4-Oxadiazoles semanticscholar.org |
| Benzohydrazide | Substituted acids/aldehydes | 1,3,4-Oxadiazoles nih.gov |
| Substituted Amide | Acetic anhydride, aromatic aldehyde | Oxazoles jmchemsci.com |
| Substituted Amide | Hydrazine hydrate, carbon disulfide | Triazoles jmchemsci.com |
Applications in the Development of Chemically Diverse Compound Libraries for Academic Research
The development of chemically diverse compound libraries is crucial for high-throughput screening and the identification of new lead compounds in academic and industrial research. The principles of combinatorial chemistry are often employed to generate large numbers of related compounds from a common scaffold.
This compound, with its multiple functionalization points, is an ideal scaffold for the construction of such libraries. The amide group can be readily modified through reactions with a variety of amines or other nucleophiles. Furthermore, the aromatic ring can potentially undergo substitution reactions, allowing for the introduction of additional diversity.
The use of fluorinated and chlorinated building blocks is a well-established strategy in the design of compound libraries for drug discovery. nih.gov The presence of these halogens can significantly impact the physicochemical properties and biological activity of the library members. For instance, fluorinated compounds often exhibit enhanced metabolic stability and binding affinity.
Research groups have utilized related benzamides and other aromatic compounds to create libraries for screening against various biological targets. For example, derivatives of 2,6-difluorobenzamide have been synthesized and evaluated for their antibacterial activity against multidrug-resistant Staphylococcus aureus. semanticscholar.org The exploration of such focused libraries allows for the systematic investigation of structure-activity relationships (SAR).
The table below outlines the potential for generating diversity from the this compound scaffold.
| Scaffold | Point of Diversification | Potential Reagents | Resulting Compound Class |
| This compound | Amide nitrogen | Various amines, alcohols (after conversion to ester) | Substituted amides, esters |
| This compound | Aromatic ring | Nucleophiles, electrophiles | Further substituted benzamide derivatives |
| This compound | Conversion to other functional groups | Hydrolysis to carboxylic acid, reduction to amine | Carboxylic acids, anilines for further library synthesis |
Future Research Perspectives and Methodological Advancements for 5 Chloro 2,4 Difluorobenzamide
Innovation in Synthetic Methodologies for Polyhalogenated Benzamides
The synthesis of polyhalogenated benzamides like 5-Chloro-2,4-difluorobenzamide traditionally relies on multi-step processes that can be complex and yield isomeric mixtures that are difficult to separate. google.com A common route involves the amidation of a corresponding benzoic acid or the hydrolysis of a benzonitrile. For instance, 2,6-difluorobenzamide (B103285) can be synthesized via the hydrolysis of 2,6-difluorobenzonitrile (B137791) using hydrogen peroxide and sodium hydroxide (B78521). chemicalbook.com Another established method involves the reaction of a benzoyl chloride with an amine.
Future innovations are focused on improving the efficiency, selectivity, and environmental footprint of these syntheses. Key areas of development include:
Catalytic C-H Activation: Directing-group-assisted C-H activation is a powerful strategy for late-stage functionalization, allowing for the introduction of chlorine and fluorine atoms onto the benzamide (B126) scaffold with high regioselectivity. This minimizes the need for pre-functionalized starting materials and reduces the number of synthetic steps.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, which is particularly beneficial for highly exothermic or hazardous reactions like halogenations. This technology can improve reaction yields, reduce byproduct formation, and allow for safer and more scalable production.
Photoredox Catalysis: Light-mediated reactions are emerging as a mild and efficient way to forge new bonds. Photoredox catalysis can be employed for novel halogenation and cross-coupling reactions, enabling the synthesis of complex polyhalogenated benzamide analogs under ambient conditions. nih.gov A metallaphotoredox reaction has been developed for the cross-electrophile coupling between aryl bromides and benzyl (B1604629) bromides, demonstrating a powerful method for creating diverse molecular structures. nih.gov
These innovative methodologies promise to expand the accessible chemical space for derivatives of this compound, providing a robust platform for future research and development.
Application of Machine Learning in Reaction Prediction and Design
Machine learning (ML) is rapidly transforming chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal reaction conditions. beilstein-journals.org For complex molecules like polyhalogenated benzamides, ML models can navigate the vast and intricate space of possible reactions to identify the most promising synthetic routes. beilstein-journals.orgnih.gov
Recent studies have demonstrated the power of ML, even with limited data, to accelerate reaction development. nih.govpku.edu.cn
Yield Prediction: ML algorithms, such as random forests, can be trained on datasets from high-throughput experiments to predict the conversion rates of reactions with high accuracy. pku.edu.cn In one study focused on amide bond synthesis, a random forest model trained on a small experimental dataset achieved an outstanding predictive performance with a coefficient of determination (R²) greater than 0.95. pku.edu.cn
Reaction Condition Recommendation: Global ML models, trained on large-scale reaction databases, can suggest general reaction conditions for diverse reaction types. beilstein-journals.org Local models can then be used to fine-tune specific parameters like catalyst, solvent, and temperature to optimize the yield and selectivity for a particular benzamide derivative. beilstein-journals.org
Transfer Learning: This approach allows a model trained on one type of reaction to be applied to another, which is particularly useful when data is scarce. For example, a model trained on known Pd-catalyzed cross-coupling reactions can predict conditions for new types of nucleophiles, expanding the applicability to novel derivatives. rsc.org Even when a model trained on benzamide coupling reactions was initially unable to predict conditions for a pyrazole (B372694) reaction, simplifying the model allowed it to achieve a useful predictive ability. nih.gov
By integrating ML, chemists can reduce the number of trial-and-error experiments, saving time and resources while accelerating the discovery of new this compound analogs.
| ML Application | Methodology | Key Finding/Performance Metric | Reference |
|---|---|---|---|
| Conversion Rate Prediction | Random forest algorithm trained on a small experimental dataset (hundreds of data points) from HTE. | Demonstrated reliable prediction of amide bond synthesis conversion rates (R² > 0.95). | pku.edu.cn |
| Reaction Condition Prediction | Use of global models for general conditions and local models for fine-tuning specific reaction families. | Enables focused guidance for optimizing yield and selectivity. | beilstein-journals.org |
| Transfer Learning | Random forest classifiers trained on one nucleophile type (e.g., amides) to predict outcomes for another. | Effective when reaction mechanisms are closely related, even with small training datasets. | rsc.org |
| Yield Prediction from Sensor Data | ML models trained on time-series data (e.g., temperature, color) from in-situ sensors. | Predicted product yield for Buchwald-Hartwig couplings with a mean absolute error of 1.2%. | researchgate.net |
Integration of High-Throughput Experimentation in Derivatization and Optimization
High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemistry for accelerating reaction optimization and generating diverse compound libraries. chemrxiv.org This approach utilizes miniaturized, parallel reaction formats, often in 96-well plates, to rapidly screen numerous reaction conditions simultaneously. pku.edu.cn For a core structure like this compound, HTE is crucial for efficient derivatization and optimization.
The integration of HTE into the research workflow offers several advantages:
Rapid Reaction Optimization: HTE allows for the swift evaluation of a wide array of catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific transformation. acs.org This is particularly valuable for developing novel C-H amination or cross-coupling reactions to functionalize the benzamide core. acs.org
Diverse Library Generation: By systematically varying the starting materials and reagents in a parallel format, HTE facilitates the creation of large libraries of this compound analogs. This is essential for exploring structure-activity relationships in drug discovery programs.
Data Generation for Machine Learning: HTE provides large, high-quality datasets on both successful and failed reactions, which are ideal for training and validating machine learning models. d-nb.info The combination of HTE with geometric deep learning has been successfully used to predict reaction yields for late-stage functionalization, demonstrating a powerful synergy between the two technologies. d-nb.info
This automated, data-rich approach minimizes the consumption of precious materials and significantly shortens the design-make-test-analyze cycle, making it a cornerstone of future research on polyhalogenated benzamides. chemrxiv.orgd-nb.info
Advanced Spectroscopic Characterization Techniques for Complex Analogs and Intermediates
As synthetic methodologies produce increasingly complex analogs of this compound, advanced spectroscopic techniques are essential for unambiguous structure elucidation and the characterization of transient intermediates. While standard techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain fundamental, more sophisticated methods are required for complex polyhalogenated systems. mdpi.comacs.org
Future research will increasingly rely on:
Multi-dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are critical for assigning the proton and carbon signals in structurally complex derivatives, especially where significant signal overlap occurs in 1D spectra.
Fluorine-19 (¹⁹F) NMR: Given the presence of two fluorine atoms in the core structure, ¹⁹F NMR is a powerful tool. It provides direct information about the electronic environment of the fluorine atoms and can be used to confirm regioselectivity in derivatization reactions and to study fluorine-specific interactions.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of novel compounds and the confirmation of successful synthesis. mdpi.commdpi.com
Computational-Spectroscopic Synergy: The combination of theoretical calculations (e.g., Density Functional Theory) with experimental spectroscopy is becoming a standard practice for characterizing complex molecules. mdpi.comsns.it Calculated NMR chemical shifts and vibrational frequencies can help guide the assignment of experimental spectra, providing a deeper level of confidence in structural assignments, particularly for novel or unstable intermediates. mdpi.comsns.it
Q & A
Q. What are the standard synthetic routes for 5-chloro-2,4-difluorobenzamide, and how are reaction conditions optimized?
The synthesis typically involves halogenation and amidation steps. For example, starting from 2,4-difluorobenzonitrile, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (e.g., 0–5°C). Subsequent hydrolysis of the nitrile group to an amide is performed using concentrated sulfuric acid (70–80% w/w) at 115–120°C for 6–8 hours, yielding the final product . Key parameters affecting yield include temperature control during chlorination and acid concentration during hydrolysis.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Chlorination temperature | 0–5°C | Prevents side reactions |
| H₂SO₄ concentration | 70–80% w/w | Ensures complete hydrolysis |
| Reaction time | 6–8 hours | Maximizes conversion efficiency |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Confirm the presence of the amide group via N–H stretches (3200–3400 cm⁻¹) and C=O stretches (1650–1680 cm⁻¹) .
- ¹H/¹³C NMR : Identify substitution patterns on the aromatic ring (e.g., chemical shifts for fluorine and chlorine substituents). For example, fluorine atoms induce deshielding in adjacent protons, while chlorine affects coupling constants .
- Mass Spectrometry (MS) : Validate molecular weight (MW = 205.56 g/mol) and fragmentation patterns to confirm purity .
Advanced Research Questions
Q. How can conflicting data on melting points or spectral features be resolved in structural studies?
Discrepancies in reported melting points (e.g., 120–124°C vs. other ranges) may arise from impurities, polymorphic forms, or solvent residues. To address this:
Q. What strategies are employed to study the bioactivity of this compound as a potential enzyme inhibitor?
Structural analogs (e.g., sulfonamide-containing benzamides) suggest potential carbonic anhydrase inhibition. To investigate:
- Molecular Docking : Model interactions between the chloro/fluoro substituents and the enzyme’s active site (e.g., zinc-binding motifs).
- Kinetic Assays : Measure inhibition constants (Kᵢ) using stopped-flow spectroscopy with purified carbonic anhydrase isoforms.
- SAR Studies : Modify substituents (e.g., replacing chlorine with bromine) to evaluate how electronic effects modulate activity .
Q. How do solvent and temperature variations impact the regioselectivity of halogenation during synthesis?
Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the para position due to stabilization of transition states. Lower temperatures (0–5°C) favor kinetic control, reducing dihalogenation byproducts. For example, chlorination at 5°C in DMF achieves >90% regioselectivity for the 5-chloro isomer, whereas higher temperatures (25°C) promote competing fluorination side reactions .
Methodological Guidance
Q. What purification techniques are recommended for isolating this compound with >98% purity?
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (4:1 to 1:1) to separate halogenated byproducts.
- Recrystallization : Dissolve the crude product in hot ethanol and cool gradually to obtain needle-like crystals.
- Centrifugal Partition Chromatography (CPC) : Achieve high-purity isolation (>99%) using a biphasic solvent system (e.g., heptane/ethyl acetate/methanol/water) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C–Cl bond dissociation energies).
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to assess susceptibility to nucleophilic attack.
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction pathways .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the hydrolysis of nitriles to amides?
Conflicting yields (e.g., 83% vs. lower values) may result from:
- Acid Concentration : <70% H₂SO₄ leads to incomplete hydrolysis, while >80% promotes side reactions.
- Heating Method : Microwave-assisted hydrolysis reduces reaction time and improves yield compared to conventional heating.
- Catalyst Use : Adding Na₂CO₃ during intermediate steps stabilizes reactive species, enhancing conversion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
